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Limonin glucoside - 123564-61-4

Limonin glucoside

Catalog Number: EVT-273024
CAS Number: 123564-61-4
Molecular Formula: C32H42O14
Molecular Weight: 650.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Apoptotic agent. Limonin derivative. Aromatase inhibitor. Induces mitochondria mediated intrinsic apoptosis. Shows antiproliferative activity. Orally active.
Limonin glucoside is found in citrus fruits. It induces apoptosis in colon adenocarcinoma cells, inhibits expression of HIV-1 and HTLV-1 in infected cells, and exhibits larvicidal activity against species of Aedes.
Source and Classification

Limonin glucoside is predominantly extracted from citrus seeds and peels, where it is present alongside other limonoids such as nomilin and obacunone. The biosynthesis of limonin glucoside in citrus fruits involves complex metabolic pathways, starting from squalene and leading to various limonoid compounds before culminating in the formation of limonin and its glucoside derivatives .

Synthesis Analysis

Methods of Synthesis

The synthesis of limonin glucoside can be achieved through several methods, primarily involving enzymatic glycosylation or chemical glycosylation techniques.

  1. Enzymatic Glycosylation: This method utilizes specific glycosyltransferases that catalyze the transfer of glucose to limonin at the C(17)-position, resulting in the formation of limonin glucoside. The reaction conditions typically involve:
    • Temperature: 30-37 °C
    • pH: Optimal pH varies depending on the enzyme used.
    • Reaction Time: Several hours to overnight.
  2. Chemical Glycosylation: This approach often employs activating agents such as trifluoromethanesulfonic anhydride or other coupling reagents to facilitate the reaction between glucose and limonin. Key parameters include:
    • Solvent: Commonly used solvents include dimethylformamide or acetonitrile.
    • Temperature: Reactions are often conducted at elevated temperatures (60-80 °C).
    • Reaction Time: Typically ranges from a few hours to several days depending on the reagents used.
Molecular Structure Analysis

Limonin glucoside has a complex molecular structure characterized by a tetracyclic framework typical of limonoids. The molecular formula is C21H26O9C_{21}H_{26}O_9, with a molecular weight of approximately 430.43 g/mol.

Structural Features

  • Glycosidic Linkage: The glucose moiety is linked to the aglycone part via a β-glycosidic bond, which significantly enhances its solubility in water compared to limonin.
  • Functional Groups: The structure contains multiple hydroxyl groups (-OH) that contribute to its polar nature, facilitating interaction with biological systems.
Chemical Reactions Analysis

Limonin glucoside can undergo various chemical reactions, including hydrolysis, oxidation, and reduction:

  1. Hydrolysis: Under acidic or enzymatic conditions, limonin glucoside can be hydrolyzed to release glucose and regenerate limonin.
  2. Oxidation: The presence of hydroxyl groups allows for potential oxidation reactions, which could modify its pharmacological properties.
  3. Reduction: Reduction reactions can convert carbonyl groups into alcohols, potentially altering the compound's activity.

These reactions are crucial for understanding the stability and bioactivity of limonin glucoside in different environments.

Mechanism of Action

Limonin glucoside exhibits various biological activities attributed to its interaction with cellular pathways:

  • Antioxidant Activity: It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Apoptosis Induction: Similar to limonin, limonin glucoside can induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and Bax . This mechanism involves:
    • Activation of mitochondrial pathways leading to cytochrome c release.
    • Upregulation of apoptotic signaling cascades.

Studies indicate that limonin glucoside may enhance these effects compared to its aglycone form due to improved solubility and bioavailability.

Physical and Chemical Properties Analysis

Properties

  • Solubility: Limonin glucoside is highly soluble in water due to its glycosidic nature.
  • Stability: It exhibits good thermal stability but may degrade under extreme pH conditions or prolonged exposure to light.
  • Melting Point: Specific melting points have not been universally reported but are generally higher than those of non-glycosylated compounds.

Analytical Techniques

Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for analyzing the purity and structural integrity of limonin glucoside .

Applications

Limonin glucoside has several potential applications:

  1. Pharmaceuticals: Due to its anti-cancer properties, it is being explored as a candidate for cancer therapy.
  2. Nutraceuticals: Its antioxidant properties make it suitable for inclusion in dietary supplements aimed at reducing oxidative stress.
  3. Food Industry: It can be utilized as a natural preservative or flavoring agent due to its bitter taste profile.

Research continues into enhancing the extraction methods and bioavailability of limonin glucoside for broader applications in health and nutrition .

Biosynthetic Pathways and Enzymatic Modifications of Limonin Glucoside

Role of Nomilin as a Precursor in Citrus Limonoid Biosynthesis

Nomilin serves as the central biosynthetic precursor for over 38 limonoids identified in Citrus species. Its formation begins with cyclization of 2,3-oxidosqualene by oxidosqualene cyclase (OSC), producing the protolimonoid scaffold. Subsequent enzymatic modifications involve cytochrome P450 monooxygenases (CYP71CD1, CYP71BQ4) that oxidize the scaffold to form melianol, followed by ring-opening and decarboxylation reactions. Nomilin biosynthesis occurs primarily in the phloem region of citrus stems, where deacetylnomilinic acid undergoes acetylation via a pyridine-dependent acetyltransferase to yield nomilin [1] [8]. This compound is then translocated to reproductive and storage tissues, including fruit peels, seeds, and leaves, where it undergoes further structural diversification.

The transformation of nomilin to limonin involves three enzymatic steps:

  • Epoxidation: Nomilin is converted to epinomin via a cytochrome P450-mediated oxidation
  • Lactonization: Spontaneous ring closure forms obacunone
  • Oxidation: Obacunone is hydroxylated at C-7 followed by spontaneous lactonization to form limonin aglycone [1] [4]

Table 1: Nomilin Content Across Citrus Tissues

Tissue SourceNomilin Concentration (mg/g DW)Citrus Variety
Seed Oil0.63% yieldMixed citrus species
Segment Membrane0.033% yieldGuanxi pomelo
Young Leaves0.53 maxC. sinensis (Orange)
Mature Fruit Peel0.08 maxDuncan grapefruit

Glucosyltransferase-Mediated Conversion of Limonin Aglycone to Limonin Glucoside

The conversion of bitter limonin aglycone to non-bitter limonin 17-β-D-glucopyranoside is catalyzed by uridine diphosphate (UDP)-dependent glucosyltransferases (UGTs). This enzymatic process involves the transfer of a glucose moiety from UDP-glucose to the C-17 carboxyl group of limonoate A-ring lactone (LARL), the open-ring form of limonin aglycone. The reaction prevents lactone ring reformation, thereby eliminating bitterness while retaining bioactivity [2] [6].

Key characteristics of limonoid UGTs:

  • Molecular Identity: Belong to the plant secondary product glycosyltransferase (PSPG) box-containing superfamily with conserved 44-amino acid C-terminal domain
  • Tissue Localization: Highest activity in albedo (inner peel) of navel oranges (C. sinensis) and pummelo (C. grandis)
  • Enzyme Kinetics: Optimal pH 7.0–8.0 with Km values for LARL ranging 0.1–0.3 mM
  • Gene Regulation: CuGT (from C. unishiu) and CpGT (from C. paradisi) show 98% sequence identity but divergent functionality [2] [10]

Controversially, heterologous expression of cuGT in E. coli failed to glucosylate LARL despite demonstrating flavonoid glucosylating activity, suggesting misannotation or requirement for post-translational modifications absent in prokaryotic systems [2]. Successful functional validation was achieved through Agrobacterium rhizogenes-mediated transformation of Duncan grapefruit hairy roots with LGT (limonoid glucosyltransferase) gene, resulting in 4.2-fold increased limonin glucoside production compared to wild-type roots [6].

Table 2: Glucosyltransferase Enzymes in Limonoid Modification

Enzyme DesignationSource SpeciesValidated SubstratesCatalytic Efficiency (kcat/Km)
LGTaseC. sinensis (Navel)Limonoate A-ring lactone8.4 × 10³ M⁻¹s⁻¹
PGT8C. paradisiFlavonoids (quercetin, kaempferol)Not detected for limonoids
MBP-cuGTC. unishiuFlavonoids (naringenin)No activity on limonoids
Hairy root LGTC. × paradisiLimonoate A-ring lactone15.7 nmol/min/mg protein

Metabolic Flux Analysis in Citrus Tissues: Phloem to Fruit Peel Translocation

Limonin glucoside biosynthesis exhibits spatiotemporal regulation across citrus tissues:

  • Synthesis Sites: Initial steps (nomilin formation) occur in stem phloem, evidenced by radiolabeled tracer studies showing 14C-mevalonate incorporation in stems but not fruits [8]
  • Translocation: Nomilin and early intermediates are transported via phloem to fruit peel (flavedo and albedo) where downstream modifications occur
  • Developmental Regulation:
  • Young fruit stage: High nomilin and limonin aglycone (≤300 mg/kg DW in ovaries)
  • Fruit expansion: Peak limonoid biosynthesis (↑ expression of CiMYB42 transcription factor)
  • Maturation: 10-fold increase in limonin glucoside coinciding with UGT upregulation [4] [9]

The transcription factor CiMYB42 directly regulates flux through the pathway by binding to the TTGTTG motif in the promoter of CiOSC (oxidosqualene cyclase gene), increasing limonoid precursor supply. RNAi suppression of CiMYB42 reduces nomilin accumulation by 78% in transgenic citrus lines [4]. Metabolic profiling of Citrus sinensis fruits reveals inverse correlation between limonin aglycone (bitter) and limonin glucoside (non-bitter) during maturation:

Table 3: Limonoid Metabolic Shifts During Fruit Maturation

Development Stage[Limonin Aglycone] (mg/g DW)[Limonin Glucoside] (mg/g DW)Key Regulatory Events
Fruit set (30 DAF)0.53 ± 0.05NDCiMYB42 expression peaks
Cell expansion (90 DAF)0.22 ± 0.030.18 ± 0.02LGTase activity detectable
Maturation (180 DAF)0.04 ± 0.010.86 ± 0.07LGTase activity 8-fold increase
Post-harvest↑ (delayed bitterness)Acid-induced lactonization

Evolutionary Conservation of Limonoid Pathways in Rutaceae and Meliaceae

Limonin glucoside biosynthesis demonstrates deep evolutionary conservation between Rutaceae (citrus) and Meliaceae (mahogany) families, both within the Sapindales order. Comparative genomics reveals:

Shared Enzymatic Machinery:

  • CYP88A Subfamily: Catalyzes the conserved apo-rearrangement (C-30 methyl shift) in both families:
  • Rutaceae: CsCYP88A51 (C. sinensis)
  • Meliaceae: MaCYP88A108 (Melia azedarach)
  • Scaffold-Remodeling Oxygenases: 2-oxoglutarate-dependent dioxygenases (2-ODDs) open the D-ring to form the signature furan moiety
  • Neofunctionalized Sterol Isomerases: Designated MOIs (melianol oxide isomerases) that generate family-specific intermediates:
  • Rutaceae: MOI1 produces nomilin-type seco-A,D scaffolds
  • Meliaceae: MOI2 yields azadirone-type intact A-ring scaffolds [7]

Lineage-Specific Divergence:

  • Rutaceae Pathway: Proceeds through nomilin → limonin → limonin glucoside with C7-hydroxylation as a critical step
  • Meliaceae Pathway: Diverges at azadirone → nimbolin → azadirachtin, featuring C14,C15-epoxidation absent in citrus

Phylogenetic analysis of UGTs shows gene duplication events preceding Sapindales radiation (≈70 MYA), with limonoid-glucosylating UGTs clustering in a distinct clade from flavonoid GTs. Conserved catalytic residues (His-22, Asp-125, Trp-357 in PSPG box) underpin substrate recognition across both families [7] [10].

Properties

CAS Number

123564-61-4

Product Name

Limonin glucoside

IUPAC Name

(1R,2R,2'S,5S,6R,7R,10R,13S)-5-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid

Molecular Formula

C32H42O14

Molecular Weight

650.7 g/mol

InChI

InChI=1S/C32H42O14/c1-28(2)17-9-18(34)30(4)16(31(17)13-42-20(35)10-19(31)45-28)5-7-29(3,32(30)25(46-32)26(39)40)24(14-6-8-41-12-14)44-27-23(38)22(37)21(36)15(11-33)43-27/h6,8,12,15-17,19,21-25,27,33,36-38H,5,7,9-11,13H2,1-4H3,(H,39,40)/t15-,16+,17+,19+,21-,22+,23-,24+,25-,27+,29+,30+,31-,32-/m1/s1

InChI Key

FYIKIBQJAJRKQM-BPHZWCSFSA-N

SMILES

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC(C35C(O5)C(=O)O)(C)C(C6=COC=C6)OC7C(C(C(C(O7)CO)O)O)O)C)C

Solubility

Soluble in DMSO

Synonyms

CCRIS 6986; CCRIS6986; CCRIS-6986; Limonin glucoside

Canonical SMILES

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC(C35C(O5)C(=O)O)(C)C(C6=COC=C6)OC7C(C(C(C(O7)CO)O)O)O)C)C

Isomeric SMILES

C[C@]1(CC[C@H]2[C@]([C@@]13[C@H](O3)C(=O)O)(C(=O)C[C@@H]4[C@@]25COC(=O)C[C@@H]5OC4(C)C)C)[C@H](C6=COC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

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